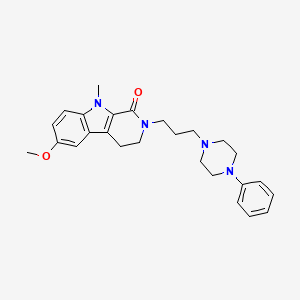

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-

Beschreibung

1H-Pyrido(3,4-b)indol-1-on, 2,3,4,9-Tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- ist eine komplexe organische Verbindung, die zur Klasse der Beta-Carboline gehört. Diese Verbindung ist bekannt für ihre potenziellen biologischen Aktivitäten, darunter Antitumor-Eigenschaften. Sie hat die Summenformel C12H12N2O2 und ein Molekulargewicht von 216,24 .

Eigenschaften

CAS-Nummer |

142944-41-0 |

|---|---|

Molekularformel |

C26H32N4O2 |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

6-methoxy-9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one |

InChI |

InChI=1S/C26H32N4O2/c1-27-24-10-9-21(32-2)19-23(24)22-11-14-30(26(31)25(22)27)13-6-12-28-15-17-29(18-16-28)20-7-4-3-5-8-20/h3-5,7-10,19H,6,11-18H2,1-2H3 |

InChI-Schlüssel |

JNZLYCRXGZPFOT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 1H-Pyrido(3,4-b)indol-1-on, 2,3,4,9-Tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Reaktion von 4-Methoxyphenylhydrazinhydrochlorid mit Triphosgen zur Bildung des Zwischenprodukts, das dann cyclisiert wird, um die Zielverbindung zu erzeugen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Chloroform und Ethanol, und die Reaktionen werden unter Rückflussbedingungen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1H-Pyrido(3,4-b)indol-1-on, 2,3,4,9-Tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Halogenide, Amine und Alkohole.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

1H-Pyrido(3,4-b)indol-1-on, 2,3,4,9-Tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Antitumor- und Antikrebs-Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 1H-Pyrido(3,4-b)indol-1-on, 2,3,4,9-Tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass die Verbindung die Proliferation von Krebszellen hemmt, indem sie die DNA-Synthese stört und Apoptose induziert . Molekular-Docking-Studien haben seine Bindungsorientierungen im aktiven Zentrum von c-Met aufgezeigt, einer Rezeptortyrosinkinase, die an der Entstehung von Krebs beteiligt ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

1H-Pyrido(3,4-b)indol-1-on, 2,3,4,9-Tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, darunter das Vorhandensein eines Piperazinrings und einer Methoxygruppe. Diese Strukturelemente tragen zu seinen besonderen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.